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Compound of Interest

Compound Name: 2-Bromo-1,4-dioxane

Cat. No.: B8561504

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-Bromo-1,4-dioxane is not readily available
in peer-reviewed literature or spectral databases. The data presented in this guide are
predicted values based on the analysis of the parent compound, 1,4-dioxane, and known
spectroscopic principles for halogenated organic molecules. These predictions are intended to
serve as a reference for researchers and may not correspond precisely with experimental
values.

Predicted Spectroscopic Data

This section summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 2-Bromo-1,4-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a bromine atom on the 1,4-dioxane ring is expected to induce significant
changes in the chemical shifts of the neighboring protons and carbons due to its
electronegativity and anisotropic effects.

Table 1: Predicted 'H NMR Data for 2-Bromo-1,4-dioxane
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S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constant (J, Hz)

Doublet of doublets J_ax-ax = 8-10, J_ax-

H-2 5.0-5.5
(dd) eq=2-4

H-3 (axial) 3.8-42 Multiplet (m)

H-3 (equatorial) 3.5-39 Multiplet (m)

H-5 (axial) 3.6-4.0 Multiplet (m)

H-5 (equatorial) 3.4-3.8 Multiplet (m)

H-6 (axial) 3.7-4.1 Multiplet (m)

H-6 (equatorial) 3.5-3.9 Multiplet (m)

Rationale for Prediction: The proton at the C-2 position (H-2), being directly attached to the

carbon bearing the bromine atom, is expected to be the most deshielded and appear at the

lowest field. The protons on the adjacent C-3 and the more distant C-5 and C-6 carbons will

exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts are

predicted based on the known spectrum of 1,4-dioxane and the typical downfield shift caused

by a bromine substituent.

Table 2: Predicted 3C NMR Data for 2-Bromo-1,4-dioxane

Carbon Predicted Chemical Shift (8, ppm)
C-2 75 -85
C-3 65-70
C-5 66-71
C-6 64 - 69

Rationale for Prediction: The carbon atom directly bonded to the bromine (C-2) will be

significantly deshielded and appear at a lower field compared to the other carbons in the ring.
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The other carbon atoms (C-3, C-5, and C-6) will have chemical shifts similar to those in 1,4-
dioxane but may be slightly shifted due to the inductive effect of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-1,4-dioxane is expected to be dominated by C-H and C-O
stretching and bending vibrations, with a characteristic absorption for the C-Br bond.

Table 3: Predicted IR Absorption Data for 2-Bromo-1,4-dioxane

Wavenumber (cm~—?) Vibration Type Intensity

2950 - 2850 C-H stretch Strong

1470 - 1440 C-H bend (scissoring) Medium

1150 - 1050 C-O-C stretch (asymmetric) Strong

1050 - 950 C-O-C stretch (symmetric) Strong

600 - 500 C-Br stretch Medium to Strong

Rationale for Prediction: The C-H and C-O stretching and bending vibrations are characteristic
of the dioxane ring structure. The key diagnostic peak will be the C-Br stretching vibration,
which typically appears in the fingerprint region between 600 and 500 cm~1[1][2].

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-1,4-dioxane will be characterized by the presence of a
molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-1,4-dioxane
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mlz lon Comments

Molecular ion peak. The two

peaks of approximately equal

166/168 [M]* , _
intensity are due to the 7°Br
and 81Br isotopes[3][4].

87 [M - Br]* Loss of a bromine radical.
Fragment corresponding to

88 [CaHsO2]* 1,4-dioxane, potentially from
rearrangement and loss of Br.
Common fragment from the

57 [CsHsO]* ) ]
cleavage of the dioxane ring.

43 [C2Hs0]* Further fragmentation.

Rationale for Prediction: The most characteristic feature in the mass spectrum of a
monobrominated compound is the M/M+2 isotopic pattern with a roughly 1:1 ratio,
corresponding to the natural abundance of the 7°Br and 8Br isotopes[3][4][5]. Fragmentation is
expected to proceed via the loss of the bromine atom and cleavage of the ether linkages.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped
with a broadband probe.

o Sample Preparation: Dissolve 5-10 mg of the purified 2-Bromo-1,4-dioxane in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, Acetone-ds, DMSO-ds). Add a
small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a
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good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of
13C, a larger number of scans and a longer acquisition time will be necessary.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., CCla or CSz2). The solution is then placed in a liquid sample cell.

e Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background spectrum
of the salt plates or the solvent should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or methanol).

¢ GC-MS Analysis:

o Gas Chromatography: Inject the sample solution into the GC. The GC will separate the
components of the sample based on their boiling points and interactions with the column
stationary phase. Typical columns for this type of analysis include non-polar or medium-
polarity columns (e.g., DB-5ms).
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o Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron lonization (EI) is a common method for fragmentation. The mass
analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio
(m/z), and the detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 2-Bromo-1,4-dioxane.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-Bromo-1,4-
dioxane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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